ML390 - 2029049-79-2

ML390

Catalog Number: EVT-276341
CAS Number: 2029049-79-2
Molecular Formula: C21H21F3N2O3
Molecular Weight: 406.4052
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ML390, chemically known as N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). [, , ] This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. [, ] ML390 has emerged as a valuable tool in scientific research, particularly in the fields of oncology and virology, due to its ability to inhibit cell proliferation and viral replication by disrupting this crucial metabolic pathway. [, , ]

Synthesis Analysis

While the provided literature doesn't detail the specific synthesis process of ML390, it indicates that the compound was discovered and optimized through high-throughput screening efforts against a library of chemical compounds. [] This suggests a multi-step synthesis process involving the modification and optimization of a parent chemical scaffold. Further investigation into chemical synthesis literature would be needed to provide a detailed breakdown of the ML390 synthesis process.

Mechanism of Action

ML390 exerts its biological effects by selectively inhibiting DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. [, , ] By blocking this pathway, ML390 depletes the cellular pool of pyrimidines, which are essential building blocks for DNA and RNA. [, ] This depletion disrupts crucial cellular processes such as DNA replication, RNA transcription, and protein synthesis, ultimately leading to the inhibition of cell proliferation and viral replication. [, , ]

Applications
  • Oncology: Studies show that ML390 effectively inhibits the proliferation of various cancer cell lines, including acute myeloid leukemia (AML) and glioblastoma. [, ] In AML, ML390 promotes differentiation of leukemia cells by inhibiting DHODH. [] In glioblastoma, ML390 induces nucleolar stress and inhibits tumor growth by depleting pyrimidine levels and disrupting ribosomal RNA synthesis. []
  • Virology: ML390 exhibits broad-spectrum antiviral activity against various RNA viruses, including West Nile Virus, Zika virus, Japanese encephalitis virus, yellow fever virus, tick-borne encephalitis virus, chikungunya virus, and enterovirus 71. [, ] Its ability to inhibit viral replication highlights its potential as a therapeutic agent for viral infections.

Brequinar

  • Compound Description: Brequinar is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway. It exhibits broad-spectrum antiviral activity against various viruses, including West Nile virus (WNV), Zika virus, and Japanese encephalitis virus [].
  • Relevance: Like ML390, brequinar targets DHODH and demonstrates activity against leukemic cells []. This highlights the therapeutic potential of DHODH inhibitors in treating leukemia. Additionally, both compounds exhibit antiviral properties, further emphasizing the crucial role of DHODH in viral replication [].

Teriflunomide

  • Compound Description: Teriflunomide is a clinically approved drug that inhibits DHODH. It is primarily used to treat multiple sclerosis but has demonstrated potent antiviral activity against WNV and other viruses in vitro and in vivo [].
  • Relevance: Similar to ML390, teriflunomide targets DHODH, suggesting that both compounds may share a similar mechanism of action in inhibiting viral replication and potentially leukemia cell growth [, ]. Teriflunomide's clinical approval for other indications highlights the potential for repurposing DHODH inhibitors like ML390 for various diseases.

Mycophenolate Mofetil

  • Compound Description: Mycophenolate mofetil is an immunosuppressant that inhibits inosine monophosphate dehydrogenase (IMPDH), another enzyme involved in the de novo purine biosynthesis pathway. It has shown antiviral activity against WNV [].
  • Relevance: While structurally different from ML390, mycophenolate mofetil targets a different enzyme within the nucleotide biosynthesis pathway, suggesting that targeting this pathway could be a viable strategy for antiviral therapies []. This finding underscores the importance of nucleotide biosynthesis in viral replication and its potential as a target for therapeutic intervention.

Nitazoxanide

  • Compound Description: Nitazoxanide is a synthetic benzamide drug with broad-spectrum antiviral activity. It has demonstrated efficacy against WNV in vitro and in vivo [].
  • Relevance: Although the mechanism of action of nitazoxanide against WNV is not fully understood, its effectiveness in inhibiting WNV, similar to ML390, suggests that it may target a common pathway crucial for viral replication []. Further investigation is needed to explore the specific targets and potential synergistic effects of nitazoxanide and ML390.

Vidofludimus

  • Compound Description: Vidofludimus is another DHODH inhibitor that has demonstrated potent antiviral activity against WNV in vitro and in vivo [].
  • Relevance: Both vidofludimus and ML390 target DHODH, highlighting the importance of this enzyme as a potential drug target for treating viral infections like WNV []. The identification of multiple DHODH inhibitors with antiviral activity suggests that this class of compounds may offer promising therapeutic options for viral diseases.

Properties

CAS Number

2029049-79-2

Product Name

ML390

IUPAC Name

N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propyl]-4-(trifluoromethoxy)benzamide

Molecular Formula

C21H21F3N2O3

Molecular Weight

406.4052

InChI

InChI=1S/C21H21F3N2O3/c22-21(23,24)29-16-10-8-15(9-11-16)20(28)25-13-12-19(27)26-18-7-3-5-14-4-1-2-6-17(14)18/h1-2,4,6,8-11,18H,3,5,7,12-13H2,(H,25,28)(H,26,27)/t18-/m1/s1

InChI Key

SGNRHEDBLPGDDC-GOSISDBHSA-N

SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

ML390; ML-390 ML 390.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.